molecular formula C16H16Cl2O3 B4960431 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one

Cat. No. B4960431
M. Wt: 327.2 g/mol
InChI Key: XDUGIXUYRFLIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, it has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense and detoxification.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In animal models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize in large quantities. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of focus is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of focus is the elucidation of the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, the potential use of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one as a lead compound for the development of novel drugs should be explored.
In conclusion, 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is a synthetic compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antioxidant. The synthesis method has been optimized to achieve high yields and purity of the compound. However, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-chloroallyl alcohol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

4-butyl-6-chloro-7-(2-chloroprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-3-4-5-11-6-16(19)21-14-8-15(20-9-10(2)17)13(18)7-12(11)14/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUGIXUYRFLIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-2H-chromen-2-one

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